molecular formula C16H16N2O4S B6638981 3-methyl-N-(4-methyl-3-oxo-1,4-benzoxazin-5-yl)benzenesulfonamide

3-methyl-N-(4-methyl-3-oxo-1,4-benzoxazin-5-yl)benzenesulfonamide

Cat. No. B6638981
M. Wt: 332.4 g/mol
InChI Key: JBIOAXDZBCIQIR-UHFFFAOYSA-N
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Description

3-methyl-N-(4-methyl-3-oxo-1,4-benzoxazin-5-yl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as 'Compound X' in scientific literature.

Mechanism of Action

The mechanism of action of 3-methyl-N-(4-methyl-3-oxo-1,4-benzoxazin-5-yl)benzenesulfonamide is not fully understood. However, studies have shown that it has a strong inhibitory effect on various enzymes such as carbonic anhydrase and matrix metalloproteinases.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-tumor properties. It has also been studied for its potential use in the treatment of osteoporosis and glaucoma.

Advantages and Limitations for Lab Experiments

The advantages of using 3-methyl-N-(4-methyl-3-oxo-1,4-benzoxazin-5-yl)benzenesulfonamide in lab experiments include its high potency and selectivity. However, its limitations include its complex synthesis method and high cost.

Future Directions

There are several future directions for the study of 3-methyl-N-(4-methyl-3-oxo-1,4-benzoxazin-5-yl)benzenesulfonamide. These include:
1. Further studies on its mechanism of action to better understand its potential applications.
2. Development of more efficient and cost-effective synthesis methods to make it more accessible to researchers.
3. Exploration of its potential use in the development of new materials such as polymers and coatings.
4. Investigation of its potential use in the treatment of other diseases such as Alzheimer's and Parkinson's.
Conclusion
In conclusion, this compound is a chemical compound that has significant potential for various scientific applications. Its complex synthesis method and high cost are limitations, but its high potency and selectivity make it a promising compound for future research.

Synthesis Methods

The synthesis of 3-methyl-N-(4-methyl-3-oxo-1,4-benzoxazin-5-yl)benzenesulfonamide is a complex process that involves several steps. The most common method of synthesis involves the reaction of 4-methyl-3-oxo-1,4-benzoxazin-5-ylamine with 3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified through various techniques such as recrystallization or column chromatography.

Scientific Research Applications

3-methyl-N-(4-methyl-3-oxo-1,4-benzoxazin-5-yl)benzenesulfonamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science.

properties

IUPAC Name

3-methyl-N-(4-methyl-3-oxo-1,4-benzoxazin-5-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c1-11-5-3-6-12(9-11)23(20,21)17-13-7-4-8-14-16(13)18(2)15(19)10-22-14/h3-9,17H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBIOAXDZBCIQIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=C3C(=CC=C2)OCC(=O)N3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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